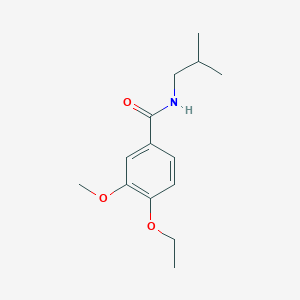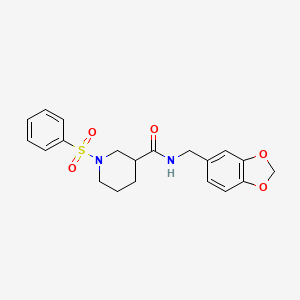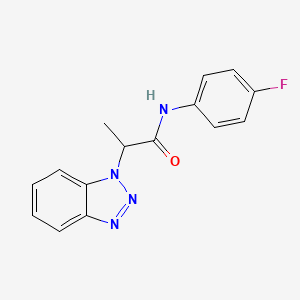![molecular formula C20H23N3O5 B4389109 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4389109.png)
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step processes, starting from readily available phenyl or aryl acids. These are transformed into esters, then to hydrazides, and subsequently to oxadiazole derivatives through cyclization reactions. For instance, Aziz‐ur‐Rehman et al. (2016) detailed a process involving the conversion of phenyl acids to oxadiazole derivatives, showcasing the typical synthesis pathway for these compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including the target compound, is often confirmed using techniques like NMR, IR, and mass spectrometry. These methods provide insights into the compound's molecular framework and functional groups, crucial for understanding its reactivity and properties. Hughes et al. (2004) utilized such techniques to elucidate the structures of related oxadiazole compounds, highlighting the planarity and conformational aspects critical to their optical properties (Hughes et al., 2004).
Chemical Reactions and Properties
Oxadiazole compounds undergo various chemical reactions, influenced by their functional groups and molecular structure. The presence of oxadiazole and butanamide groups confers reactivity towards nucleophilic and electrophilic agents, enabling a range of chemical transformations. The study by Kumara et al. (2017) on novel oxadiazole derivatives provides insights into potential reactive sites and interactions based on DFT calculations, contributing to our understanding of these compounds' chemical behavior (Kumara et al., 2017).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are essential for understanding a compound's behavior in different environments. X-ray diffraction studies, for instance, offer detailed information on the crystal packing and intermolecular interactions, as demonstrated by Sanjeevarayappa et al. (2015), who characterized the crystal structure of a related compound through XRD and discussed its implications for physical properties (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-26-16-10-9-14(12-17(16)25-2)20-22-19(28-23-20)8-4-7-18(24)21-13-15-6-5-11-27-15/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVGBHMTZNBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-bromo-6-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4389031.png)

![2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol](/img/structure/B4389043.png)

![3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4389062.png)

![ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4389073.png)


![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389104.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4389117.png)
![3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B4389123.png)